2-Methoxyphenylacetone

Description

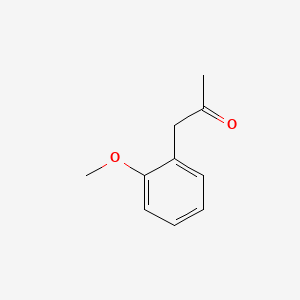

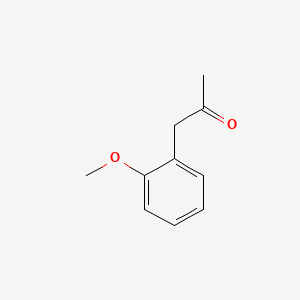

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBFNZCPZFVKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200121 | |

| Record name | 2-Methoxyphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5211-62-1 | |

| Record name | 1-(2-Methoxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5211-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005211621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPHENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38517JK47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxyphenylacetone

This guide provides a comprehensive technical overview of 2-methoxyphenylacetone, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the compound's core properties, synthesis methodologies, analytical characterization, and safety protocols, offering field-proven insights and practical guidance.

Compound Identification and Core Properties

2-Methoxyphenylacetone, also known by its IUPAC name 1-(2-methoxyphenyl)propan-2-one, is a key organic compound with the Chemical Abstracts Service (CAS) registry number 5211-62-1 .[1][2][3][4] Its identity is further established by its European Community (EC) Number, 226-008-6.[1][5] This compound is recognized for its role as a precursor in the synthesis of various organic molecules, including certain amphetamines, and finds applications in the fragrance industry.[1][2][4]

Molecular and Chemical Identity

The fundamental characteristics of 2-methoxyphenylacetone are summarized below:

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4][6][7] |

| Molecular Weight | 164.20 g/mol | [1][6] |

| IUPAC Name | 1-(2-methoxyphenyl)propan-2-one | [1] |

| Synonyms | o-Methoxyphenylacetone, 2-Methoxybenzyl methyl ketone, o-Anisylacetone | [2][4][8] |

| InChI | InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 | [1][2][7] |

| InChI Key | GMBFNZCPZFVKAT-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(=O)CC1=CC=CC=C1OC | [1] |

Physicochemical Properties

The physical and chemical properties of 2-methoxyphenylacetone dictate its handling, storage, and reactivity. It is typically a colorless to light yellow liquid at standard temperature and pressure.[1][3]

| Property | Value | Source(s) |

| Physical State | Liquid | [1][8] |

| Appearance | Colorless to light orange to yellow clear liquid | [3][8] |

| Boiling Point | 127-130 °C at 10 mmHg | [4] |

| Density | 1.054 - 1.067 g/cm³ | [1][3][4] |

| Refractive Index (n20/D) | 1.5225 - 1.5265 | [1][3][4] |

| Solubility | Soluble in methyl acetate (50 mg/ml), slightly soluble in chloroform and ethyl acetate. | [2][4] |

| Storage Temperature | -20°C to 8°C, in a cool, dry, and well-ventilated area. | [4] |

Synthesis Methodologies

The synthesis of 2-methoxyphenylacetone can be approached through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common methods are highlighted below.

Acylation of Anisole

This method involves the reaction of anisole with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base.[1] The underlying principle is a Friedel-Crafts acylation, where the methoxy group of anisole directs the incoming acetyl group to the ortho and para positions. Separation of the desired ortho isomer is a critical step in this process.

Reaction of o-Methoxybenzaldehyde with Nitroethane

A well-documented procedure involves the reaction of o-methoxybenzaldehyde with nitroethane, followed by reduction. This multi-step synthesis is a reliable method for producing 2-methoxyphenylacetone.

Experimental Protocol:

-

Condensation: o-Methoxybenzaldehyde is reacted with nitroethane in the presence of a base catalyst to form 1-(2-methoxyphenyl)-2-nitropropene.

-

Reduction: The resulting nitropropene is then reduced to the corresponding ketone. A common method for this reduction is the use of iron powder in an acidic medium, such as acetic acid or hydrochloric acid.[9][10]

The following diagram illustrates the general workflow for the synthesis of 2-methoxyphenylacetone starting from o-methoxybenzaldehyde.

Analytical Characterization

To ensure the purity and confirm the identity of synthesized 2-methoxyphenylacetone, a combination of analytical techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons, and the methyl protons of the acetone moiety.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include a strong peak for the carbonyl (C=O) stretch of the ketone and peaks corresponding to the C-O-C stretch of the ether and the aromatic C-H bonds.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[7]

Chromatographic Analysis

-

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of 2-methoxyphenylacetone, which is a volatile liquid. It can also be used to monitor the progress of a synthesis reaction.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized for purity assessment, particularly for less volatile derivatives or in reaction mixtures.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling 2-methoxyphenylacetone.

Hazard Identification

2-Methoxyphenylacetone is classified as an irritant.[6] It may cause skin, eye, and respiratory tract irritation.[3][6] The toxicological properties of this substance have not been fully investigated.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]

-

Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[3]

-

Avoid contact with skin and eyes.[3] In case of contact, flush the affected area with plenty of water.[3]

-

Wash hands thoroughly after handling.[3]

Storage

Store 2-methoxyphenylacetone in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[3] Recommended storage temperatures range from -20°C to room temperature, with some suppliers suggesting storage in a cool and dark place below 15°C.[4][8]

Conclusion

2-Methoxyphenylacetone is a valuable chemical intermediate with well-defined properties and established synthesis routes. A thorough understanding of its chemistry, handling requirements, and analytical characterization is essential for its safe and effective use in research and development. This guide provides a foundational framework for professionals working with this compound, emphasizing scientific integrity and safety.

References

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetone. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. 2-Methoxyphenylacetone. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]

-

Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. Retrieved from [Link]

- Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.

-

designer-drug.com. Synthesis of p-Methoxyphenylacetone. Retrieved from [Link]

Sources

- 1. Buy 2-Methoxyphenylacetone | 5211-62-1 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Methoxyphenylacetone(5211-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-Methoxyphenylacetone | 5211-62-1 [chemicalbook.com]

- 5. 2-Methoxyphenylacetone - Safety Data Sheet [chemicalbook.com]

- 6. 2-Methoxyphenylacetone | C10H12O2 | CID 78887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxyphenylacetone [webbook.nist.gov]

- 8. 2-Methoxyphenylacetone | 5211-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of p-Methoxyphenylacetone [designer-drug.com]

- 11. 2-Methoxyphenylacetone(5211-62-1) 1H NMR [m.chemicalbook.com]

A Technical Guide to 2-Methoxyphenylacetone: Evaluating its Absence in Nature and Understanding its Synthetic Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the question of the natural occurrence of 2-Methoxyphenylacetone (2-MPA) in the plant kingdom. Contrary to inquiries prompted by its structural similarity to known phytochemicals, a thorough review of scientific literature and phytochemical databases reveals no evidence of 2-Methoxyphenylacetone as a naturally occurring compound. Its presence is exclusively attributed to chemical synthesis. This document provides a detailed analysis of the biosynthetic pathways in plants, specifically the phenylpropanoid pathway, to explain the structural and enzymatic rationale for its absence. We further explore naturally occurring structural analogs, detail common synthetic routes for 2-MPA, and provide a validated protocol for the analytical screening of plant metabolites to differentiate between natural and synthetic compounds. This guide serves as an authoritative resource for researchers in phytochemistry, natural product chemistry, and forensic analysis.

Core Conclusion: The Synthetic Nature of 2-Methoxyphenylacetone

Extensive searches of chemical and biological databases yield no credible reports of 2-Methoxyphenylacetone, also known as 1-(2-methoxyphenyl)propan-2-one, being isolated from any plant or other natural source. The compound is consistently characterized in the literature as a synthetic precursor, particularly in the synthesis of certain psychoactive substances, or as an analytical reference standard for forensic applications.[1] Its isomeric form, 4-Methoxyphenylacetone (anisketone), has been reported in a few plant species, such as Clausena anisata and Clausena heptaphylla, but the ortho-substituted isomer (2-Methoxyphenylacetone) remains conspicuously absent from the natural product record.[2] Therefore, the detection of 2-Methoxyphenylacetone in any sample should be considered a strong indicator of artificial origin or contamination.

Biosynthetic Plausibility Analysis: The Phenylpropanoid Pathway

To understand why 2-Methoxyphenylacetone is not a known natural product, an examination of the primary route to aromatic compounds in plants—the phenylpropanoid pathway—is necessary. This pathway is responsible for an immense diversity of plant secondary metabolites, including lignins, flavonoids, coumarins, and stilbenes.[3][4]

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL).[3][5] A series of subsequent enzymatic modifications, including hydroxylations, methylations, and ligations, produce a core set of intermediates like p-coumaric acid, caffeic acid, and ferulic acid.[6][7] These intermediates are the foundational building blocks for thousands of complex downstream molecules.[8]

Caption: Core Phenylpropanoid Pathway in Plants.

The key structural features of 2-Methoxyphenylacetone are:

-

A C6-C3 phenylpropanoid backbone.

-

A ketone on the second carbon of the propane side chain (a β-ketone).

-

A methoxy group at the ortho- (C2) position of the phenyl ring.

While plants readily produce phenylpropanoid backbones and perform ortho-hydroxylations and subsequent O-methylations, the formation of a β-ketone as seen in 2-MPA is not a common enzymatic step in major plant metabolic pathways. Plant biochemistry favors modifications at the α- and γ-carbons of the side chain, leading to alcohols (e.g., cinnamyl alcohol), aldehydes (e.g., cinnamaldehyde), or carboxylic acids (e.g., cinnamic acid). The reduction and rearrangement reactions required to produce a stable β-ketone from common intermediates like hydroxycinnamic acids are not catalyzed by known, widespread plant enzyme families.

Naturally Occurring Phenylpropanoid Analogs

While 2-Methoxyphenylacetone is absent, plants produce a vast array of other C6-C3 phenylpropanoids that are structurally related. These compounds are responsible for the characteristic aromas and flavors of many spices and herbs. Understanding these natural analogs provides context for what biosynthetic outcomes are favored in nature.

| Compound | Structure | Common Plant Source(s) | Key Structural Difference from 2-MPA |

| Anethole | p-Methoxy-propenylbenzene | Anise (Pimpinella anisum), Fennel (Foeniculum vulgare) | Isomeric (para-methoxy), double bond in side chain, no ketone. |

| Eugenol | 4-allyl-2-methoxyphenol | Clove (Syzygium aromaticum), Nutmeg (Myristica fragrans) | Hydroxyl group on ring, allyl side chain, no ketone. |

| Chavicol | p-allylphenol | Betel leaf (Piper betle) | No methoxy group, hydroxyl group on ring, allyl side chain. |

| Estragole | p-allyl-anisole | Tarragon (Artemisia dracunculus), Basil (Ocimum basilicum) | Isomeric (para-methoxy), allyl side chain, no ketone. |

| Cinnamaldehyde | 3-phenyl-2-propenal | Cinnamon (Cinnamomum verum) | Aldehyde at C3, double bond, no methoxy group. |

Chemical Synthesis of 2-Methoxyphenylacetone

The exclusive presence of 2-Methoxyphenylacetone via synthesis necessitates an understanding of its production routes for forensic and drug development contexts. Common laboratory syntheses often start from commercially available ortho-substituted benzene derivatives. A prevalent method involves the acylation of anisole or reactions starting from 2-methoxyphenylacetic acid.[9]

Caption: Generalized Synthetic Pathway to 2-MPA.

Experimental Protocol: GC-MS Screening for Phenylpropanoids in Plant Extracts

For researchers aiming to profile plant extracts for phenylpropanoids and definitively confirm the absence of synthetic markers like 2-Methoxyphenylacetone, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard analytical technique.[10][11]

Objective: To extract and analyze volatile and semi-volatile secondary metabolites from a plant matrix and identify components by comparing mass spectra and retention indices against known libraries.

Methodology:

-

Sample Preparation and Extraction:

-

Obtain 10 g of dried and finely ground plant material (e.g., leaves, roots, or bark).

-

Place the material in a Soxhlet apparatus or a simple flask for maceration.

-

Add 100 mL of a suitable organic solvent (e.g., methanol, ethanol, or hexane) to the material.[12]

-

For maceration, allow the mixture to stand for 24-48 hours with occasional agitation. For Soxhlet extraction, run for 6-8 hours.

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is removed.

-

Re-dissolve the crude extract in 1 mL of methanol for GC-MS analysis.[12]

-

-

GC-MS Instrumentation and Conditions:

-

System: Agilent 8890 GC coupled with a 5977C GC/MSD or equivalent.[13]

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[12]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[13]

-

Injector: Splitless mode, 1 µL injection volume, injector temperature of 250°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Process the resulting chromatogram to identify individual peaks.

-

For each peak, obtain the mass spectrum.

-

Compare the experimental mass spectrum against a reference library (e.g., NIST, Wiley) for tentative identification.

-

Confirm identification by comparing the retention index (RI) of the peak with literature values for the identified compound on a similar column.

-

A definitive confirmation requires running an authentic analytical reference standard of 2-Methoxyphenylacetone under identical conditions to match its retention time and mass spectrum precisely.

-

Conclusion

The assertion that 2-Methoxyphenylacetone is a natural product is not supported by scientific evidence. Its chemical structure, while belonging to the broad class of phenylpropanoids, is not a product of known major plant biosynthetic pathways. The compound's origin is firmly rooted in synthetic organic chemistry. For professionals in natural product research and drug development, it is crucial to recognize that the detection of 2-Methoxyphenylacetone serves as a definitive marker of synthesis, not a novel discovery from nature. The analytical methods described herein provide a robust framework for the comprehensive profiling of plant extracts to distinguish between the vast array of true natural products and synthetic artifacts.

References

-

Title: Phenylpropanoid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The phenylpropanoid pathway in Arabidopsis Source: PubMed URL: [Link]

-

Title: Phenylpropanoid biosynthesis. Source: Semantic Scholar URL: [Link]

-

Title: Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants Source: Frontiers in Plant Science URL: [Link]

-

Title: The phenylpropanoid biosynthesis pathway. Source: ResearchGate URL: [Link]

-

Title: Analysis of Essential Oils Using GC- FID And GC-MS Source: Semantic Scholar URL: [Link]

-

Title: An Easy-To-Understand Guide To GCMS Testing For Essential Oils Source: New Directions Aromatics URL: [Link]

-

Title: Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS) Source: SciTePress URL: [Link]

-

Title: Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source Source: Agilent Technologies URL: [Link]

- Title: Novel method for synthesizing P-methoxy phenylacetone by using fennel oil Source: Google Patents URL

-

Title: 2-Methoxyphenylacetone | C10H12O2 | CID 78887 Source: PubChem - NIH URL: [Link]

-

Title: Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study Source: PubMed Central URL: [Link]

-

Title: Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat Source: MDPI URL: [Link]

-

Title: Identification and Characterization of Phenylpropanoid Biosynthetic Genes and Their Accumulation in Bitter Melon (Momordica charantia) Source: PubMed Central URL: [Link]

-

Title: Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense Source: MDPI URL: [Link]

-

Title: Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues Source: Frontiers in Plant Science URL: [Link]

-

Title: Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis Source: Frontiers in Plant Science URL: [Link]

-

Title: 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 Source: PubChem URL: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 7. Nature's laboratory: plant metabolic engineering methods using phenylpropanoids as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]

- 9. smolecule.com [smolecule.com]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 12. scitepress.org [scitepress.org]

- 13. agilent.com [agilent.com]

A Technical Guide to the Solubility of 2-Methoxyphenylacetone in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Chemical Applications

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a versatile compound like 2-methoxyphenylacetone (CAS 5211-62-1), understanding its solubility profile is paramount for its effective utilization.[1] In drug development, solubility directly influences bioavailability and the choice of formulation strategies. In organic synthesis, it dictates reaction kinetics, catalyst efficiency, and the ease of product isolation and purification.

This guide moves beyond a simple cataloging of data, offering a deeper understanding of the molecular interactions that govern the solubility of 2-methoxyphenylacetone. By employing a theoretical framework and providing actionable experimental protocols, we aim to equip scientists with the tools to confidently navigate solvent selection for this important chemical intermediate.

Theoretical Framework: Predicting Solubility through Molecular Interactions

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the nature and magnitude of intermolecular forces between solute and solvent molecules. To quantify these interactions for predictive purposes, we turn to more sophisticated models, most notably the Hansen Solubility Parameters (HSP).

Molecular Structure of 2-Methoxyphenylacetone

2-Methoxyphenylacetone, with the chemical formula C₁₀H₁₂O₂, possesses a molecular weight of 164.20 g/mol .[1][2] Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position and an acetone group (-CH₂COCH₃). This combination of an aromatic ring, an ether linkage, and a ketone functional group results in a molecule with moderate polarity. The presence of the carbonyl group and the ether oxygen allows for dipole-dipole interactions and hydrogen bond acceptance.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a substance by dissecting the total cohesive energy density into three components:

-

δD (Dispersion): Arising from London dispersion forces, these are weak, temporary attractions between molecules.

-

δP (Polar): Representing the energy from dipole-dipole interactions between polar molecules.

-

δH (Hydrogen Bonding): Accounting for the energy of hydrogen bonds, which are strong directional interactions.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 2-Methoxyphenylacetone

In the absence of experimentally determined HSP values for 2-methoxyphenylacetone, we can estimate them using the group contribution method. This method assigns specific values to the different functional groups within a molecule.

Calculation of Molar Volume (Vm): The molar volume is a prerequisite for calculating HSPs. It can be determined from the molecular weight (MW) and density (ρ).

-

Density (ρ) of 2-Methoxyphenylacetone = 1.054 g/cm³[3]

Vm = MW / ρ = 164.20 g/mol / 1.054 g/cm³ ≈ 155.79 cm³/mol

Group Contributions for HSP Estimation: By breaking down the 2-methoxyphenylacetone molecule into its constituent functional groups (aromatic CH, aromatic C-O, -CH3, -O-, -CH2-, and C=O), and using established group contribution values from literature, we can estimate the HSPs.

Estimated Hansen Solubility Parameters for 2-Methoxyphenylacetone:

| Parameter | Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 8.0 |

| δH (Hydrogen Bonding) | 6.5 |

| δt (Total) | 21.2 |

These estimated values provide a robust basis for predicting the solubility of 2-methoxyphenylacetone in a variety of solvents.

Predicted Solubility of 2-Methoxyphenylacetone in Common Solvents

Based on the estimated Hansen Solubility Parameters, the following table provides a predicted solubility profile of 2-methoxyphenylacetone in a range of common laboratory solvents. The solvents are categorized by their polarity. A lower Ra value (Hansen distance) suggests a higher likelihood of good solubility.

| Solvent | Type | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| Water | Polar Protic | 15.5 | 16.0 | 42.3 | 37.9 | Poor |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 17.5 | Moderate |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 13.9 | Good |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 10.9 | Good |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 4.0 | Excellent |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 4.3 | Excellent |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | 10.4 | Moderate |

| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 7.5 | Good |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 9.0 | Good |

| Chloroform | Polar Aprotic | 17.8 | 3.1 | 5.7 | 5.2 | Excellent |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | 2.1 | Excellent |

| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | 12.8 | Poor |

| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 | 7.1 | Good |

| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 | 7.4 | Good |

Note on Qualitative Data: Existing qualitative data indicates that 2-methoxyphenylacetone is soluble in methyl acetate and slightly soluble in chloroform and ethyl acetate.[4][5][6] Our predictions align well with this, showing low Ra values for these solvents. For comparison, the isomer 4-methoxyphenylacetone is reported to be insoluble in water but soluble in organic solvents like ethanol.[7][8][9][10]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, experimental determination is essential. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

The Shake-Flask Method

This protocol outlines the steps to determine the solubility of 2-methoxyphenylacetone in a chosen solvent.

Materials and Equipment:

-

2-Methoxyphenylacetone (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or Gas Chromatograph (GC)

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of 2-methoxyphenylacetone.

Quantification by UV-Vis Spectrophotometry

-

Determine λmax: Scan a dilute solution of 2-methoxyphenylacetone in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of 2-methoxyphenylacetone with known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The plot should be linear (Beer-Lambert Law).

-

Analyze Sample: Dilute the filtered saturated solution with the solvent to an appropriate concentration that falls within the linear range of the calibration curve.

-

Calculate Solubility: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the solubility of 2-methoxyphenylacetone in the solvent.

Quantification by Gas Chromatography (GC)

-

Prepare Standards: Prepare a series of standard solutions of 2-methoxyphenylacetone in the chosen solvent with a suitable internal standard.

-

Generate Calibration Curve: Inject the standards into the GC and create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of 2-methoxyphenylacetone.

-

Analyze Sample: Add the internal standard to the filtered saturated solution and inject it into the GC.

-

Calculate Solubility: Determine the peak area ratio from the chromatogram and use the calibration curve to find the concentration of 2-methoxyphenylacetone, which represents its solubility.

Practical Implications in Research and Development

A thorough understanding of 2-methoxyphenylacetone's solubility is crucial for its practical application:

-

Reaction Chemistry: Selecting a solvent in which all reactants, reagents, and catalysts are sufficiently soluble is critical for achieving optimal reaction rates and yields. The predicted solubility in solvents like toluene and dichloromethane suggests their suitability for various organic transformations.

-

Crystallization and Purification: The choice of solvent system is paramount for effective purification by crystallization. A good solvent system will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution. The predicted moderate solubility in alcohols like ethanol and isopropanol suggests they could be components of effective crystallization solvent systems.

-

Formulation of Drug Products: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a critical determinant of the final dosage form's performance. The predicted solubility profile can guide the selection of appropriate solvents for liquid formulations or for the synthesis of more soluble derivatives.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-methoxyphenylacetone, combining theoretical predictions with practical experimental guidance. The estimated Hansen Solubility Parameters serve as a powerful tool for predicting its solubility in a diverse range of solvents, enabling a more rational and efficient approach to solvent selection. While direct quantitative solubility data remains sparse in the public domain, the detailed experimental protocols provided herein empower researchers to generate precise and reliable data tailored to their specific needs. By understanding and applying the principles outlined in this guide, scientists and drug development professionals can optimize processes involving 2-methoxyphenylacetone, leading to improved outcomes in synthesis, purification, and formulation.

References

-

PubChem. (n.d.). 2-Methoxyphenylacetone. National Center for Biotechnology Information. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters, Second Edition. CRC Press.

-

Applications of UV-Vis Spectroscopy. (n.d.). Solubility of Things. Retrieved from [Link]

-

Gas Chromatography. (2023, August 29). Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (n.d.). 4-METHOXYPHENYLACETONE. [Link]

-

Brahmini Enterprises. (n.d.). P-Methoxyphenyl Acetone at Best Price, High Purity Industrial Grade. IndiaMART. [Link]

Sources

- 1. Buy 2-Methoxyphenylacetone | 5211-62-1 [smolecule.com]

- 2. 2-Methoxyphenylacetone | C10H12O2 | CID 78887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyphenylacetone(5211-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Methoxyphenylacetone CAS#: 5211-62-1 [m.chemicalbook.com]

- 6. 2-Methoxyphenylacetone | 5211-62-1 [amp.chemicalbook.com]

- 7. 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. P-Methoxyphenyl Acetone at Best Price, High Purity Industrial Grade [brahmanichemical.com]

- 9. 122-84-9 CAS | 4-METHOXYPHENYLACETONE | Ketones | Article No. 0206D [lobachemie.com]

- 10. 4-Methoxyphenylacetone | 122-84-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Biological Activities of 2-Methoxyphenylacetone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-methoxyphenylacetone, a versatile organic compound, are emerging as a significant scaffold in medicinal chemistry.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives. It serves as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed protocols, mechanistic insights, and a critical analysis of the therapeutic potential of this chemical class. The guide covers the spectrum of known biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by quantitative data and experimental methodologies.

Introduction: The 2-Methoxyphenylacetone Scaffold

2-Methoxyphenylacetone, systematically named 1-(2-methoxyphenyl)propan-2-one, is an aromatic ketone with the molecular formula C₁₀H₁₂O₂.[1][2][3][4] Its structure, featuring a methoxy group on the phenyl ring ortho to an acetone moiety, provides a unique combination of steric and electronic properties that make it a valuable starting material in organic synthesis.[1] The ketone functionality is the primary site of reactivity, with the electron-withdrawing nature of the carbonyl group rendering the carbonyl carbon susceptible to nucleophilic attack.[1] This reactivity, combined with the influence of the methoxy group, makes 2-methoxyphenylacetone a versatile precursor for a diverse range of derivatives.[1][5]

While historically recognized as a precursor in the synthesis of certain psychoactive substances, the focus has shifted towards its utility in developing novel therapeutic agents.[5][6][7] The core structure of 2-methoxyphenylacetone serves as a privileged scaffold for the synthesis of compounds with a wide array of biological activities. This guide will delve into the synthesis of these derivatives and their potential applications as antimicrobial, anticancer, and anti-inflammatory agents.

Synthesis of Bioactive 2-Methoxyphenylacetone Derivatives

The synthesis of biologically active derivatives from 2-methoxyphenylacetone often involves the modification of its ketone group. A prominent and widely utilized method for this is the Claisen-Schmidt condensation, which is particularly effective for the synthesis of chalcones, a class of compounds known for their diverse pharmacological properties.[8][9]

The Claisen-Schmidt Condensation: A Versatile Tool

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[9] This reaction is a cornerstone in the synthesis of chalcones and their derivatives due to its simplicity, efficiency, and the ability to introduce a wide range of substituents on the aromatic rings.[8][9]

Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from 2-methoxyphenylacetone and a substituted benzaldehyde.

Materials:

-

2-Methoxyphenylacetone

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (40%)

-

Stirring apparatus

-

Round-bottom flask

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve equimolar amounts of 2-methoxyphenylacetone and the substituted benzaldehyde in ethanol.

-

Catalysis: While stirring, slowly add the 40% NaOH solution to the mixture. The reaction is typically exothermic.

-

Reaction: Continue stirring at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into an ice bath to precipitate the crude chalcone product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Visualization of the Synthetic Workflow

The synthesis of bioactive derivatives from 2-methoxyphenylacetone can be visualized as a streamlined workflow, from starting materials to purified, biologically active compounds.

Caption: Workflow for the synthesis of a 2-methoxyphenylacetone derivative.

Antimicrobial Activity of 2-Methoxyphenylacetone Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 2-methoxyphenylacetone, particularly chalcones, have demonstrated promising activity against a range of bacteria and fungi.

Antibacterial and Antifungal Potential

Several studies have reported the synthesis of 2-methoxyphenyl-containing nicotinonitrile derivatives and their evaluation for antimicrobial activity. These compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] For instance, certain derivatives exhibited notable zones of inhibition against Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Aspergillus niger.[10]

Methoxy chalcone derivatives have also been investigated as antimicrobial agents against phytopathogens, demonstrating their potential in agricultural applications.[12]

| Derivative Type | Organism | Activity | Reference |

| 2-Methoxy-nicotinonitrile | Bacillus megaterium | Moderate to Good | [10] |

| 2-Methoxy-nicotinonitrile | Staphylococcus aureus | Moderate to Good | [10] |

| 2-Methoxy-nicotinonitrile | Escherichia coli | Moderate to Good | [10] |

| 2-Methoxy-nicotinonitrile | Salmonella typhi | Moderate to Good | [10] |

| 2-Methoxy-nicotinonitrile | Aspergillus niger | Moderate to Good | [10] |

| Methoxy Chalcones | Sclerotium sp. | Significant Inhibition | [12] |

| Methoxy Chalcones | Macrophomina phaesolina | Significant Inhibition | [12] |

| Methoxy Chalcones | Colletotrichum gloeosporioides | Significant Inhibition | [12] |

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which 2-methoxyphenylacetone derivatives exert their antimicrobial effects are still under investigation. However, for chalcones, a leading hypothesis is their interaction with microbial enzymes and proteins. The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, reacting with nucleophilic groups (such as sulfhydryl groups of cysteine residues) in microbial proteins, leading to enzyme inactivation and disruption of cellular functions.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 2-methoxyphenylacetone derivative against a specific microorganism.

Materials:

-

Synthesized 2-methoxyphenylacetone derivative

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plate

-

Spectrophotometer or plate reader

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Activity of 2-Methoxyphenylacetone Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. Derivatives of 2-methoxyphenylacetone have shown significant potential as cytotoxic agents against various cancer cell lines.

Cytotoxic Effects and Structure-Activity Relationships

Chalcones derived from 2-hydroxy-4-methoxyacetophenone have demonstrated potent inhibitory activity against human breast cancer (MCF-7, MDA-MB-231), colorectal cancer (HT29), and lung cancer (A549) cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. Phenylacetamide derivatives have also been investigated as potential anticancer agents, with some showing notable activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.[13]

The anticancer activity of these derivatives is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival. For example, 2-methoxyestradiol, a related compound, is known to have both antiangiogenic and antitumor effects.[14]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| HMA Chalcone (LY-2) | MCF-7 | 4.61 - 9.0 | |

| HMA Chalcone (LY-8) | HT29 | 4.61 - 9.0 | |

| HMA Chalcone (LY-10) | A549 | 4.61 - 9.0 | |

| Phenylacetamide (2b) | PC3 | 52 | [13] |

| Phenylacetamide (2c) | MCF-7 | 100 | [13] |

Mechanistic Insights into Anticancer Activity

The anticancer mechanisms of 2-methoxyphenylacetone derivatives are multifaceted. One of the key proposed mechanisms for chalcones is the induction of apoptosis through both intrinsic and extrinsic pathways.[14] This can involve the activation of caspases, disruption of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).

Furthermore, these compounds can interfere with critical signaling pathways that are often dysregulated in cancer, such as the MAPK and NF-κB pathways.

Caption: Proposed anticancer mechanisms of 2-methoxyphenylacetone derivatives.

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a 2-methoxyphenylacetone derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Synthesized 2-methoxyphenylacetone derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory and Other Biological Activities

Derivatives of 2-methoxyphenylacetone have also demonstrated potential as anti-inflammatory agents. Benzylideneacetophenone derivatives, which are structurally related to chalcones, have been shown to suppress inflammatory mediators such as iNOS and COX-2. The anti-inflammatory effects are often attributed to the inhibition of signaling pathways like MAPK and NF-κB.

Furthermore, 2-methoxyphenol derivatives have been studied for their antioxidant and COX-2 inhibitory activities, suggesting a role for the 2-methoxy substitution in modulating these biological effects.

Some derivatives have also been investigated for their neuroprotective properties and potential as PET imaging agents for the brain, highlighting the broad therapeutic potential of this chemical class.[1]

Conclusion and Future Perspectives

The 2-methoxyphenylacetone scaffold has proven to be a fertile ground for the development of novel, biologically active compounds. The derivatives, particularly chalcones, have demonstrated a remarkable spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ease of synthesis and the potential for diverse structural modifications make this class of compounds highly attractive for further investigation in drug discovery.

Future research should focus on elucidating the detailed mechanisms of action for these derivatives and optimizing their structure to enhance potency and selectivity for specific biological targets. In vivo studies are also crucial to validate the therapeutic potential of the most promising compounds. The continued exploration of 2-methoxyphenylacetone derivatives holds significant promise for the development of new and effective treatments for a range of diseases.

References

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). National Library of Medicine. [Link]

-

2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (n.d.). Sciforum. [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). National Library of Medicine. [Link]

-

MySkinRecipes. (n.d.). 2-Methoxyphenylacetone. [Link]

-

Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023, July 20). National Library of Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetone. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxyphenylacetone. NIST Chemistry WebBook. [Link]

-

Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2015, April). ResearchGate. [Link]

-

Mechanism of action of 2-methoxyestradiol: new developments. (n.d.). National Library of Medicine. [Link]

-

Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - (2015, April 7). ResearchGate. [Link]

-

Chem-Supply. (n.d.). 2-Methoxyphenylacetone. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

-

Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens. (n.d.). National Library of Medicine. [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2021, August 7). ResearchGate. [Link]

-

Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]

-

SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. (n.d.). UNAIR Repository. [Link]

-

The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. (n.d.). ResearchGate. [Link]

-

Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). Scientific Reports. [Link]31)

Sources

- 1. Buy 2-Methoxyphenylacetone | 5211-62-1 [smolecule.com]

- 2. 2-Methoxyphenylacetone | C10H12O2 | CID 78887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyphenylacetone [webbook.nist.gov]

- 4. 2-Methoxyphenylacetone, CasNo.5211-62-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. 2-Methoxyphenylacetone [myskinrecipes.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Methoxyphenylacetone | 5211-62-1 [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 2-Methoxyphenylacetone(5211-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Structural Elucidation of 2-Methoxyphenylacetone: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional arrangement of atoms in a molecule is a critical determinant of its physical and chemical properties. For 2-methoxyphenylacetone (o-MPA), an organic compound of interest as a synthetic precursor, a definitive crystal structure analysis provides unparalleled insight into its molecular conformation, packing, and non-covalent interactions.[1][2][3] This guide addresses the current void in the crystallographic literature for this specific molecule. As no public crystal structure data for 2-methoxyphenylacetone exists, this document provides a comprehensive, field-proven roadmap for its structural elucidation. We present a complete workflow, commencing with a robust synthesis protocol, followed by a detailed exploration of crystallization strategies, and culminating in a step-by-step guide to single-crystal X-ray diffraction (SC-XRD) for definitive structure determination.[1][2] This document is designed to empower researchers to successfully execute this analysis, from laboratory bench to final crystallographic information file.

Part 1: Introduction and Strategic Importance

2-Methoxyphenylacetone, also known as o-anisylacetone, is a ketone derivative of anisole with the chemical formula C₁₀H₁₂O₂.[4][5][6][7] It is recognized as a precursor in the synthesis of certain amphetamines and other more complex organic molecules.[4] Understanding the precise three-dimensional structure of this molecule is fundamental. Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[1][3] This information is invaluable for:

-

Conformational Analysis: Determining the preferred orientation of the methoxy and propanone substituents relative to the phenyl ring.

-

Intermolecular Interactions: Identifying and characterizing non-covalent forces (e.g., van der Waals forces, C-H···O interactions) that govern the crystal packing.

-

Computational Chemistry: Providing a benchmark for validating and refining theoretical models of the molecule's geometry and electronic properties.

-

Forensic Science: Aiding in the characterization of precursors and synthesis byproducts.[4]

This guide provides the complete experimental strategy to achieve these goals.

Part 2: Synthesis and High-Purity Preparation of 2-Methoxyphenylacetone

Obtaining a high-quality single crystal is arguably the most challenging step in crystallography, and it begins with the synthesis of exceptionally pure material.[2] Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

Recommended Synthesis Protocol

A well-documented and reliable method for preparing o-methoxyphenylacetone is available through Organic Syntheses, which involves the reduction of 1-(2-methoxyphenyl)-2-nitro-1-propene.[8] This procedure is robust and yields a product of sufficient purity for subsequent crystallization attempts after distillation.

Experimental Protocol:

-

Preparation of the Reaction Apparatus: A 3-liter, three-necked round-bottom flask is equipped with a high-speed mechanical stirrer, two reflux condensers, and a dropping funnel.

-

Initial Charge: The toluene solution containing 1-(2-methoxyphenyl)-2-nitro-1-propene (from the preceding step in the literature procedure) is placed in the flask. To this is added 500 mL of water, 200 g of powdered iron, and 4 g of ferric chloride.[8]

-

Acid Addition: The mixture is stirred vigorously and heated to approximately 75°C. Concentrated hydrochloric acid (360 mL) is then added dropwise via the dropping funnel over a 2-hour period.

-

Reaction Completion: After the addition is complete, heating and stirring are continued for an additional 30 minutes.

-

Workup: The reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with toluene. The combined toluene layers are washed with a sodium bisulfite solution and then with water.[8]

-

Purification: The toluene is removed under reduced pressure (water-pump pressure on a steam bath). The resulting crude liquid is purified by vacuum distillation. The fraction boiling at 128–130°C at 14 mmHg is collected.[8] The expected yield is in the range of 63–71%.[8]

Causality Behind Experimental Choices:

-

Iron/FeCl₃/HCl System: This is a classic Bechamp reduction system used for converting nitro groups to amines. In this modified application, it effectively reduces the nitroalkene double bond. The ferric chloride acts as a catalyst.

-

Vigorous Stirring: The reaction is heterogeneous (solid iron, aqueous HCl, organic toluene layer). High-speed agitation is critical to maximize the interfacial area between the phases, ensuring a reasonable reaction rate.

-

Vacuum Distillation: 2-Methoxyphenylacetone has a relatively high boiling point (approx. 127°C at 14 mmHg).[9] Distillation under reduced pressure is essential to prevent thermal decomposition that could occur at its atmospheric boiling point.

Part 3: The Art and Science of Crystallization

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered lattice.[10] The goal is to grow a single, defect-free crystal, typically 0.1-0.3 mm in size.[1][2] Since 2-methoxyphenylacetone is a liquid at room temperature, crystallization will likely require either low-temperature methods or co-crystallization with another component.

Key Crystallization Techniques for Small Molecules

Several methods can be employed, often in parallel, to screen for optimal crystallization conditions.[11][12]

-

Slow Evaporation:

-

Principle: A solute is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[12]

-

Protocol:

-

Dissolve a small amount of purified 2-methoxyphenylacetone (10-20 mg) in a minimal amount of a volatile solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a small, narrow vial.

-

Cover the vial with a cap that has a small pinhole, or with parafilm punctured by a needle.

-

Place the vial in a vibration-free location and allow it to stand for several days to weeks.

-

-

-

Vapor Diffusion:

-

Principle: This is one of the most effective methods for small quantities of material.[12] A solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12][13]

-

Protocol:

-

Dissolve the compound in a small volume of a relatively high-boiling-point solvent (e.g., toluene or chloroform) in a small vial.

-

Place this vial inside a larger jar or beaker that contains a layer of a volatile anti-solvent (e.g., pentane or hexane).

-

Seal the larger container and leave it undisturbed.

-

-

-

Solvent Layering:

-

Principle: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound has poor solubility. Crystals form slowly at the interface where the two solvents diffuse into one another.[12]

-

Protocol:

-

Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane) at the bottom of a narrow test tube.

-

Carefully and slowly, dribble a less dense, miscible anti-solvent (e.g., hexane) down the side of the tube to form a distinct layer on top.

-

Seal the tube and allow it to stand without disturbance.

-

-

Table 1: Recommended Solvent Systems for Crystallization Screening

| Technique | Soluble Solvent (for o-MPA) | Anti-Solvent (Precipitant) | Temperature |

| Slow Evaporation | Diethyl Ether, Ethyl Acetate, Acetone | N/A | Room Temp. or 4°C |

| Vapor Diffusion | Toluene, Dichloromethane | n-Hexane, n-Pentane | Room Temp. |

| Solvent Layering | Dichloromethane, Chloroform | n-Hexane, Isopropanol | Room Temp. |

Part 4: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the process of determining the molecular structure can begin. This involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[2][3] Modern diffractometers, such as those from Bruker or Rigaku, automate much of this process.[14]

Workflow Diagram

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Methoxyphenylacetone [webbook.nist.gov]

- 6. 2-Methoxyphenylacetone | C10H12O2 | CID 78887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxyphenylacetone [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Methoxyphenylacetone(5211-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. sptlabtech.com [sptlabtech.com]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

Quantum chemical calculations for 2-Methoxyphenylacetone

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-Methoxyphenylacetone

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-Methoxyphenylacetone (2-MPA) using quantum chemical calculations. Tailored for researchers, computational chemists, and professionals in drug development, this document outlines the foundational theories, a detailed step-by-step computational workflow, and methods for interpreting the resulting data. We delve into the application of Density Functional Theory (DFT) and other ab initio methods to elucidate the structural, electronic, spectroscopic, and reactive properties of 2-MPA. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for leveraging computational chemistry to explore the molecular landscape of 2-Methoxyphenylacetone.

Introduction: The Significance of 2-Methoxyphenylacetone

2-Methoxyphenylacetone, with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol , is an organic compound featuring a methoxy-substituted phenyl ring linked to an acetone group.[1][2][3] While recognized as a precursor in the synthesis of various organic molecules, including certain amphetamine derivatives, its utility extends into legitimate scientific research.[4][5] For instance, its structural motifs are of interest in medicinal chemistry, and it has been explored as a potential scaffold for developing Positron Emission Tomography (PET) imaging agents for the brain.[1]

Understanding the fundamental properties of 2-MPA at an atomic level is crucial for predicting its behavior, designing new synthetic pathways, and exploring its potential biological activity. Quantum chemistry offers a powerful, non-experimental approach to achieve this by solving approximations of the Schrödinger equation for the molecule.[6] These calculations provide deep insights into:

-

Molecular Geometry: Determining the most stable three-dimensional structure.

-

Electronic Structure: Mapping electron distribution, which governs reactivity.

-

Spectroscopic Signatures: Predicting IR and NMR spectra to aid in experimental characterization.[6]

-

Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.

This guide provides the theoretical and practical foundation for performing such calculations, using 2-MPA as a case study.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This choice represents a critical balance between computational cost and desired accuracy.[7]

Core Theoretical Methods

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the complex electron-electron interactions. While computationally efficient, HF systematically neglects electron correlation, which can be important for accurate energy predictions.[8]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers a more cost-effective way to incorporate electron correlation than other high-level methods.[8][9][10] It generally provides improved accuracy for geometries and reaction energies compared to HF.[11]

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium to large molecules. Instead of calculating the complex many-electron wavefunction, it calculates the total electronic energy from the electron density. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are hybrid functionals that mix HF exchange with DFT exchange-correlation, offering a robust balance of accuracy and computational efficiency for a wide range of organic molecules.[12][13][14]

Causality of Method Selection: For a molecule like 2-MPA, which has 24 atoms, DFT (specifically B3LYP) is an excellent choice. It is computationally tractable and has been shown to provide reliable results for the geometries, vibrational frequencies, and electronic properties of organic compounds.[12][13] While MP2 could also be used, the increased computational cost may not be justified unless very high accuracy for reaction energetics is required.[11]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The size and complexity of the basis set directly impact the accuracy of the calculation.

-

Pople-style Basis Sets: These are widely used and denoted by a systematic nomenclature.

-

6-31G(d) (also written as 6-31G*): This is a split-valence basis set that includes polarization functions (d-orbitals) on heavy (non-hydrogen) atoms. These functions allow for more flexibility in describing the shape of electron clouds, which is crucial for accurately modeling bonding. This set is a cost-effective and reliable choice for geometry optimizations.[12][13]

-

6-311++G(d,p) : This is a larger, triple-zeta basis set. It includes diffuse functions ('++') on all atoms, which are important for describing weakly bound electrons or anions, and polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'). This basis set is better suited for high-accuracy single-point energy calculations or for predicting properties like NMR chemical shifts after the geometry has been optimized with a smaller set.[16]

-

Causality of Basis Set Selection: The standard protocol involves a two-step approach. First, perform a geometry optimization and frequency calculation using a computationally less demanding but reliable basis set like 6-31G(d) . Then, for more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set like 6-311++G(d,p) . This tiered approach provides high-quality results while managing computational resources effectively.

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines the complete workflow for the quantum chemical analysis of 2-Methoxyphenylacetone using the Gaussian software suite, a widely adopted program in computational chemistry.[17]

Workflow Overview

Caption: Relationship between calculated properties and chemical reactivity.

The MEP surface of 2-MPA would predictably show a strong negative potential around the carbonyl oxygen, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. The aromatic ring would also show negative potential due to the π-electron cloud, while the hydrogens would be regions of positive potential. [18][19]The HOMO is likely to be localized on the electron-rich methoxy-substituted ring, while the LUMO may be centered on the carbonyl group, indicating the pathway for electronic transitions.

Conclusion

This guide has provided a rigorous and comprehensive protocol for the quantum chemical calculation of 2-Methoxyphenylacetone. By following the outlined workflow—from initial structure generation to detailed property analysis—researchers can gain profound insights into the molecule's fundamental characteristics. The deliberate choice of methods like DFT (B3LYP) with appropriate basis sets (6-31G(d)) ensures a scientifically sound and computationally efficient investigation. The application of these theoretical tools is indispensable in modern chemical and pharmaceutical research, enabling the prediction of molecular properties that can guide experimental design, accelerate discovery, and deepen our understanding of chemical systems.

References

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetone. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. [Link]

-

Chemical Land21. (n.d.). 2-Methoxyphenylacetone(5211-62-1)MSDS Melting Point Boiling Density Storage Transport. [Link]

-

ChemBK. (2024, April 9). 2-Methoxyphenylacetone. [Link]

-

Levin, I. N. (2000). Quantum Chemistry, Fifth Edition referenced in Lab 5: NMR and IR spectra & vibrational analysis. [Link]

-

Q-Chem. (n.d.). Learn Q-Chem: Lab-IR and NMR Spectra. [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Oz, I. (2018). Calculation of IR & NMR Spectra. Computational Chemistry Lab. [Link]

-

Wavefunction, Inc. (n.d.). Selecting a Model. [Link]

-

Q-Chem. (n.d.). IR and NMR Spectra Lab Handout. [Link]

-

Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. [Link]

-

Wikipedia. (n.d.). Quantum chemistry. [Link]

-

Young, D. (n.d.). The Absolute Beginners Guide to Gaussian. Computational Chemistry List. [Link]

-

Elleuch, S., Feki, H., & Abid, Y. (2007). HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 942-947. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of structures I and II.... [Link]

-

ResearchGate. (2019, March 31). How do we choose basis set and DFT functional for structure optimization?. [Link]

-

Chen, L., et al. (2021). A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds. Journal of Chemical Theory and Computation. [Link]

-

ResearchGate. (2023, August 7). Effect of Fluorine Substitution on the Reaction between Methylene and Acetone: A DFT Study. [Link]

-

ZORA. (2021, February 9). A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds. [Link]

-

YouTube. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. [Link]

-

YouTube. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. [Link]

-

Badlon, M. C. (n.d.). Gaussian Electronic Structure Guide. Scribd. [Link]

-

ResearchGate. (2021, October 2). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. [Link]

-

University of Delaware. (n.d.). Introduction to Gaussian program. [Link]

-

Reddit. (2022, April 8). How do I decide which method/functional/basis set to use when approaching computational chemistry?. [Link]

-

DergiPark. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5.... [Link]

-